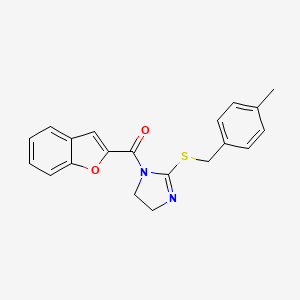

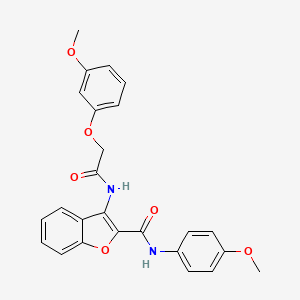

![molecular formula C17H15N5O B2839457 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797243-43-6](/img/structure/B2839457.png)

4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine” is a chemical compound . It is related to the class of 1,2,3-triazoles, which are known for their versatile properties and applications in various fields .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as IR spectroscopy and NMR . For instance, the IR spectrum of a related compound showed signals for C=O groups at 1625, 1609 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, a related compound was found to be thermally stable with a decomposition onset temperature of 147–228 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Intramolecular Oxidative N-N Bond Formation

The compound was involved in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, featuring high yields and short reaction times (Zheng et al., 2014).

Effects of Ring Contraction on Conformational Preferences

The compound's structural consequences following incorporation of a methyl or phenyl group at the α carbon of proline were explored, highlighting the impact of ring contraction on the conformational flexibility of such analogs (Revilla-López et al., 2012).

Catalysis and Reaction Mechanisms

Cobalt Carbonyl Catalyzed Carbonylation of Azetidines

This compound plays a role in the synthesis of pyrrolidinones through cobalt carbonyl catalyzed carbonylation, demonstrating good functional group tolerance and high regioselectivity (Roberto & Alper, 1989).

Cationic Ir(III) Complexes for Blue Emission

Its structural unit, the pyridine-azole moiety, was used in the development of multifunctional cationic Ir(III) complexes, contributing to blue emission and electronic structure insights (Huang et al., 2016).

Ligand Design and Metal Coordination

- Development of Triazole Ligands for Palladium and Platinum Complexes: The compound's triazole component was used in the creation of ligands for palladium and platinum complexes, showcasing properties like sigma-polarization and UV/Vis spectral behavior (Schweinfurth et al., 2009).

Synthesis of Heterocyclic Compounds

Novel Synthesis of Pyridine Derivatives

The compound facilitated the synthesis of various pyridine derivatives, including those linked to triazole and tetrazole moieties, demonstrating its versatility in heterocyclic chemistry (El-Essawy et al., 2013).

Synthesis of Functionalized Pyrrolidines

Its azetidine ring was crucial in the synthesis of 2-(α-hydroxyalkyl)azetidines, leading to the formation of 3-(chloro- or methanesulfonyloxy)pyrrolidines with specific rearrangements (Durrat et al., 2008).

Antimicrobial and Biological Applications

Oxidative Synthesis of Triazolo[4,3-a]pyridines with Antimicrobial Activity

The compound was used in the oxidative synthesis of triazolo[4,3-a]pyridines, displaying significant antimicrobial properties (Prakash et al., 2011).

Synthesis and Biological Evaluation of Pyridine Derivatives

Its role in synthesizing new pyridine derivatives was explored, with some derivatives showing antimicrobial activity (Al-Issa, 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the enzyme’s activity, leading to a decrease in estrogen production.

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in these cancer cells.

Propiedades

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c23-17(14-6-8-18-9-7-14)21-10-15(11-21)22-12-16(19-20-22)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTSDPWJRINGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

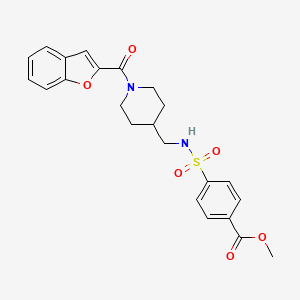

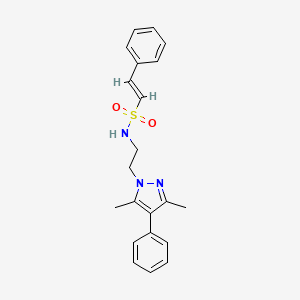

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)

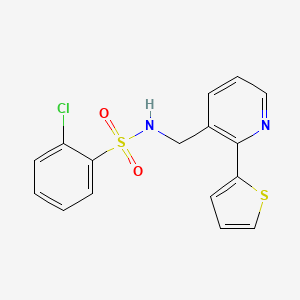

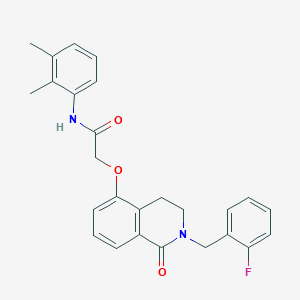

![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)

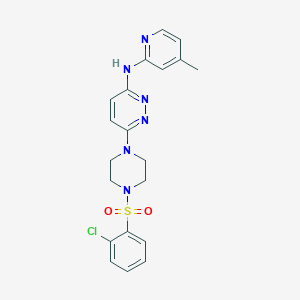

![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)

![5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole](/img/structure/B2839382.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2839383.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)

![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)